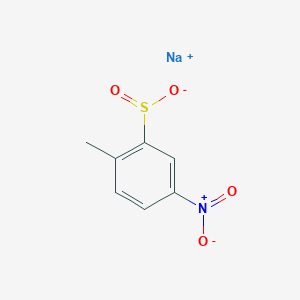
Sodium 2-methyl-5-nitrobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-methyl-5-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process generally includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, forming different sulfonyl derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents .
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various sulfonyl derivatives. These products are valuable intermediates in the synthesis of more complex organosulfur compounds .
Scientific Research Applications
Sodium 2-methyl-5-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a tool in biochemical studies to modify proteins and other biomolecules.
Medicine: Research explores its potential in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-methyl-5-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various molecular targets, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial in the synthesis of complex organosulfur compounds and in modifying biological molecules .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-methyl-5-nitrobenzene-1-sulfinate is unique due to its nitro and methyl substituents, which influence its reactivity and the types of reactions it can undergo. Compared to sodium benzenesulfinate and sodium toluenesulfinate, it offers different reactivity patterns, making it valuable in specific synthetic applications .
Biological Activity
Sodium 2-methyl-5-nitrobenzene-1-sulfinate is a compound that falls under the category of sulfinates, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound has a unique structure characterized by a nitro group and a sulfinic acid group attached to a benzene ring. These functional groups contribute to its reactivity and biological properties. The molecular formula is C7H8N2O3S, with a molecular weight of approximately 202.21 g/mol.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Antimicrobial Activity
Nitro-substituted compounds, including this compound, have been shown to possess significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. The sulfinic acid group may also enhance this activity through redox reactions, which are crucial in microbial metabolism .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested by studies on similar nitro compounds. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . The exact mechanisms remain under investigation, but the presence of the nitro group is often linked to inhibition of inflammatory mediators.
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of nitroaromatic compounds. This compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have shown effectiveness against lung adenocarcinoma cells .
Case Studies and Research Findings
Properties
Molecular Formula |
C7H6NNaO4S |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;2-methyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-5-2-3-6(8(9)10)4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
AVYGUZMCIBWTEZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















